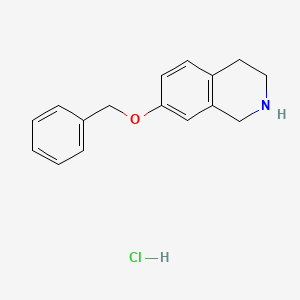

7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The benzyloxy group attached to the tetrahydroisoquinoline core enhances its chemical properties, making it a valuable compound in various fields of research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:

Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with the tetrahydroisoquinoline core.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Substitution: Benzyl halides, alkyl halides, and other electrophiles in the presence of a base.

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted tetrahydroisoquinoline derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

BTHIQ and its derivatives exhibit significant pharmacological properties, primarily due to their structural similarity to various natural alkaloids.

Smooth Muscle Relaxation

Research indicates that BTHIQ derivatives possess smooth muscle relaxant properties. They are effective in inhibiting contractions in vascular and visceral smooth muscles, making them potential candidates for treating conditions such as colonic irritability and chronic cholecystitis. The mechanism involves vasodilation and inhibition of intestinal contractions, which could be beneficial for patients with spasmodic disorders .

Antitumor Activity

Several studies have highlighted the antitumor potential of BTHIQ derivatives. For instance, compounds derived from this structure have shown potency against various cancer cell lines, including HL-60 and COLO 205, with IC50 values below 1 μM. The mechanism involves apoptosis induction through disruption of microtubule assembly and activation of apoptotic pathways .

Neurochemical Applications

BTHIQ has been investigated for its neuroprotective effects and potential use in treating neurodegenerative diseases.

Acetylcholinesterase Inhibition

BTHIQ derivatives have demonstrated significant acetylcholinesterase (AChE) inhibitory activity, which is crucial for developing treatments for Alzheimer's disease. The inhibition of AChE can enhance cholinergic transmission in the brain, potentially alleviating symptoms associated with cognitive decline .

Multi-Target Directed Ligands

Recent developments have focused on synthesizing multi-target directed ligands (MTDLs) that incorporate BTHIQ structures. These MTDLs aim to address multiple pathways involved in neurodegenerative diseases and depression, showcasing promising results in preclinical studies .

Anti-inflammatory Properties

BTHIQ has been reported to possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its ability to modulate inflammatory pathways suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of BTHIQ involves several methods, including reductive cyclization techniques that yield high purity and yield rates. Understanding the structure-activity relationship is critical for optimizing the pharmacological properties of BTHIQ derivatives. For instance, modifications at specific positions on the isoquinoline ring can enhance biological activity while minimizing toxicity .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways. It may act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Tetrahydroisoquinoline: The parent compound without the benzyloxy group.

Benzyloxy-substituted Isoquinolines: Compounds with similar structures but different substitution patterns.

Uniqueness: 7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of the benzyloxy group, which enhances its chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Activité Biologique

7-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound is characterized by its tetrahydroisoquinoline structure, which is known for its ability to interact with various biological targets. The presence of the benzyloxy group enhances its lipophilicity and may influence its receptor binding affinity.

Antimicrobial Activity

Research has demonstrated that derivatives of tetrahydroisoquinolines exhibit significant antimicrobial properties. For example, studies have shown that compounds similar to 7-(benzyloxy)-1,2,3,4-tetrahydroisoquinoline demonstrate potent activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Tetrahydroisoquinoline Derivatives

| Compound | Activity Against Gram-Positive | Activity Against Gram-Negative |

|---|---|---|

| 7-(Benzyloxy)-1,2,3,4-Tetrahydroisoquinoline | Moderate | High |

| N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide | High | Moderate |

Neuropharmacological Effects

The compound has been investigated for its potential role as an orexin receptor antagonist. A study indicated that 7-substituted tetrahydroisoquinolines exhibit selective antagonism at the orexin 1 (OX1) receptor, which is implicated in regulating sleep-wake cycles and appetite . This antagonism may have therapeutic implications for conditions such as insomnia and obesity.

Table 2: Orexin Receptor Antagonism Potency

| Compound | OX1 K_e (nM) | OX2 K_e (nM) | Selectivity Ratio (OX1/OX2) |

|---|---|---|---|

| 7-(Benzyloxy)-1,2,3,4-Tetrahydroisoquinoline | 23.7 | >10000 | >1000 |

| Other Analogues | Varies | Varies | Varies |

Anti-inflammatory Properties

The compound's anti-inflammatory effects have also been documented. It is suggested that tetrahydroisoquinolines may inhibit cyclooxygenase enzymes involved in the inflammatory response . This mechanism could be beneficial in developing treatments for inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Receptor Interactions : The compound selectively binds to orexin receptors and may modulate neurotransmitter release.

- Enzyme Inhibition : It inhibits cyclooxygenase enzymes, reducing the synthesis of pro-inflammatory mediators.

Case Studies

Recent studies have highlighted the potential applications of tetrahydroisoquinolines in drug development:

- Neurodegenerative Diseases : Research indicates that compounds with similar structures exhibit neuroprotective effects in models of Alzheimer’s disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

- Cancer Therapy : Investigations into hypoxia-selective cytotoxins derived from tetrahydroisoquinolines suggest their potential as chemotherapeutic agents .

Propriétés

IUPAC Name |

7-phenylmethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO.ClH/c1-2-4-13(5-3-1)12-18-16-7-6-14-8-9-17-11-15(14)10-16;/h1-7,10,17H,8-9,11-12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDLVIDOXFSZDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)OCC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.